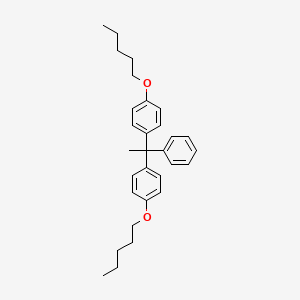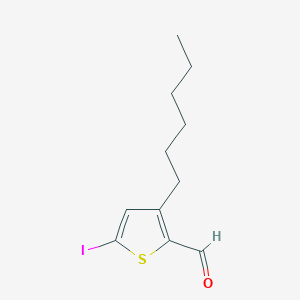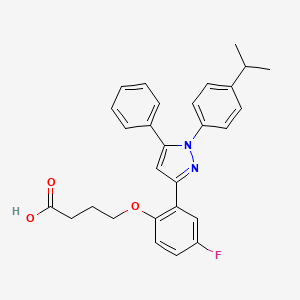
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two bromophenyl groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromobenzaldehyde and a suitable chiral diamine precursor.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with the chiral diamine precursor under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine has several scientific research applications, including:
Asymmetric Synthesis: The compound is used as a chiral ligand or catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Mécanisme D'action
The mechanism of action of (1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine involves its interaction with molecular targets through its chiral centers and functional groups. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The bromophenyl groups provide additional sites for interaction with biological molecules, influencing pathways and processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine: The enantiomer of the compound with opposite chirality.
1,2-Diphenylethane-1,2-diamine: A similar compound without the bromine substituents.
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine: A related compound with chlorine substituents instead of bromine.
Uniqueness
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of bromine atoms, which can influence its reactivity and interactions. The bromine atoms can participate in halogen bonding and other non-covalent interactions, enhancing the compound’s utility in various applications.
Propriétés
Formule moléculaire |
C14H14Br2N2 |
|---|---|
Poids moléculaire |
370.08 g/mol |
Nom IUPAC |
(1S,2S)-1,2-bis(4-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Br2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14-/m0/s1 |
Clé InChI |
XURRKKYAGFWNPT-KBPBESRZSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H]([C@H](C2=CC=C(C=C2)Br)N)N)Br |
SMILES canonique |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14082690.png)
![tert-butyl (3aS,6aS)-5-benzyl-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate](/img/structure/B14082701.png)
![3-Hydroxymethyl-2,9-dioxa-6-aza-spiro[4.5]decane-6-carboxylicacidtert-butylester](/img/structure/B14082708.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14082716.png)
![2-{[6-(5-Chloro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexyl]amino}ethan-1-ol](/img/structure/B14082717.png)

![1-(3-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082729.png)
![methyl [9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B14082735.png)

![N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide](/img/structure/B14082757.png)



